molecular formula C9H6N2S B120129 Brassilexin CAS No. 200192-82-1

Brassilexin

Cat. No. B120129
M. Wt: 174.22 g/mol
InChI Key: YPQKRKAUPLJHDT-UHFFFAOYSA-N
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Description

Cancer Chemopreventive Activity of Brassinin

Brassinin, identified in cabbage, has been synthesized and evaluated for its potential as a cancer chemopreventive agent. It has shown dose-dependent inhibition of preneoplastic lesion formation in mouse mammary glands and mouse skin tumors. The oxidative cyclization product of brassinin, cyclobrassinin, also exhibits similar activity, suggesting that oxidative cyclization may be a key metabolic activation step. The structural similarity of brassinin to other chemopreventive agents, with both an indole nucleus and a dithiocarbamoyl-aminomethyl moiety, may contribute to its biological activity. This study provides the first documentation of the chemopreventive potential of such indole-based phytoalexins naturally occurring in cruciferous vegetables .

Detoxification Pathways of Brassinilexin

Scientific Research Applications

Detoxification Pathways of Phytoalexins Brassilexin, recognized as a potent antifungal phytoalexin, has its detoxification pathways explored in the crucifer pathogen Leptosphaeria maculans. The first detoxification step involves reductive bioconversion, followed by hydrolysis and oxidation, yielding water-soluble metabolites like 3-formylindolyl-2-sulfonic acid. This process is critical for understanding how pathogens overcome plant defenses (Pedras & Suchý, 2005).

Antifungal and Chemopreventive Activities Brassilexin's potent antifungal properties have been well-documented. Notably, it exhibits significant activity against several pathogens of crucifers. Additionally, it's worth noting the cancer chemopreventive activity of indole phytoalexins, including brassilexin. These compounds have demonstrated notable antiproliferative activity against various cancer cells, potentially linked to their modulation of transcription factors regulating cell cycle, differentiation, and apoptosis (Pedras et al., 2001; Mezencev et al., 2003).

Synthesis and Biochemical Interactions The concise synthesis of brassilexin and its analogues through Vilsmeier formylation of indoline-2-thiones and the subsequent biochemical interactions, especially its antifungal activities, are significant. This synthetic approach offers a gateway to studying brassilexin's broader applications in various fields, including agriculture and pharmaceuticals (Pedras & Jha, 2005).

Interaction with Fungal Pathogens The interaction of brassilexin with fungal pathogens is a crucial aspect of its application in plant defense. The enzyme kinetics and inhibitory activities against fungal detoxifying enzymes offer insights into how brassilexin can be utilized in enhancing crop resistance to fungal diseases. The competitive inhibition of these detoxifying enzymes by brassilexin derivatives suggests potential strategies for controlling plant pathogens (Pedras et al., 2010).

properties

IUPAC Name

4H-[1,2]thiazolo[5,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMBEDDKDVIBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)SN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923097
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Brassilexin

CAS RN

119752-76-0
Record name Brassilexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119752-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brassilexin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-[1,2]Thiazolo[5,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 167 °C
Record name Brassilexin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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